molecular formula C25H25ClN2O4S B11343661 1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11343661
M. Wt: 485.0 g/mol
InChI Key: AMJIPVXLCZECIE-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorophenyl group, and a phenoxyphenyl group. Its distinct molecular configuration makes it a subject of interest in the study of chemical reactions, biological interactions, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for optimizing the production process and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    N-(2-Phenoxyphenyl)piperidine-4-carboxamide: A structurally related compound with similar biological activities.

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(2-PHENOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(2-phenoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H25ClN2O4S/c26-21-12-10-19(11-13-21)18-33(30,31)28-16-14-20(15-17-28)25(29)27-23-8-4-5-9-24(23)32-22-6-2-1-3-7-22/h1-13,20H,14-18H2,(H,27,29)

InChI Key

AMJIPVXLCZECIE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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